molecular formula C7H8O3S B8813976 4-Ethoxythiophene-3-carboxylic acid CAS No. 70438-00-5

4-Ethoxythiophene-3-carboxylic acid

Cat. No.: B8813976
CAS No.: 70438-00-5
M. Wt: 172.20 g/mol
InChI Key: OFBMTPINKHUVEM-UHFFFAOYSA-N
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Description

4-Ethoxythiophene-3-carboxylic acid is a synthetic heterocyclic building block of high interest in medicinal chemistry and materials science research. As a thiophene-3-carboxylic acid derivative, it serves as a versatile precursor for the synthesis of more complex molecules. Researchers utilize such compounds in the exploration of novel pharmaceuticals; for instance, structurally similar 4-arylthiophene-3-carboxylic acids have been identified as potent and selective inhibitors of the ANO1 (TMEM16A) calcium-activated chloride channel, representing a promising target for the development of non-opioid analgesic agents . The ethoxy substituent at the 4-position can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. Beyond biomedical applications, this compound is a candidate monomer for constructing conjugated polymers in organic electronics, as the thiophene ring is a key component in semiconducting materials . The carboxylic acid functional group allows for further derivatization into amides, esters, and other derivatives, or for direct coordination in metal-organic frameworks (MOFs). This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

70438-00-5

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

4-ethoxythiophene-3-carboxylic acid

InChI

InChI=1S/C7H8O3S/c1-2-10-6-4-11-3-5(6)7(8)9/h3-4H,2H2,1H3,(H,8,9)

InChI Key

OFBMTPINKHUVEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CSC=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiophene Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol)
4-Ethoxythiophene-3-carboxylic acid* Ethoxy (4), Carboxylic acid (3) C₇H₈O₃S 172.20 (calculated)
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Ethyl ester (3), Amino (2), 4-cyclohexylphenyl (4) C₁₉H₂₃NO₂S 329.46
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid Ethoxycarbonyl (4), Methyl (3), Carboxylic acid (2) C₉H₁₀O₄S 214.24
Ethyl 2-amino-4-methylthiophene-3-carboxylate Ethyl ester (3), Amino (2), Methyl (4) C₈H₁₁NO₂S 193.24

*Note: Molecular weight for this compound is calculated based on its formula.

Key Observations :

  • Ethoxy vs.
  • Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound may enhance water solubility compared to ethyl ester derivatives (e.g., compounds in ), which are typically more lipophilic.

Physicochemical Properties

Substituents influence molecular weight, polarity, and stability:

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Key Properties
This compound* 172.20 Higher polarity due to -COOH group
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 329.46 Lipophilic (logP likely >3 due to cyclohexylphenyl)
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid 214.24 Moderate polarity from COOEt and -COOH

*Derived from structural analogs.

Q & A

Basic Question: What are the standard synthetic protocols for 4-Ethoxythiophene-3-carboxylic acid, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with thiophene derivatives. For example:

Initial Functionalization : Introduce the ethoxy group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., using BF₃ as a catalyst) .

Carboxylation : Employ carboxylation using CO₂ under high pressure or via Grignard reactions with subsequent oxidation .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate intermediates .
Characterization :

  • NMR (¹H/¹³C) for structural confirmation.
  • HPLC for purity assessment (>95% purity required for pharmacological studies).
  • Mass Spectrometry (ESI-MS) to verify molecular weight .

Advanced Question: How can researchers optimize reaction yields for this compound derivatives in sterically hindered environments?

Methodological Answer:
Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during ethoxy group introduction .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to improve regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance carboxylation efficiency .
  • DOE (Design of Experiments) : Use factorial designs to analyze interactions between variables (e.g., reagent stoichiometry, reaction time) .
    Data Analysis :
VariableOptimal RangeYield Improvement
Temperature0–5°C15–20%
Catalyst (ZnCl₂)0.1 eq.25%
Solvent (DMF)50 mL/mmol30%

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as irritant ).
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during carboxylation).
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (vermiculite) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Question: How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers) .
  • Impurity Peaks : Compare HPLC retention times with authentic standards or employ 2D NMR (COSY, HSQC) for unambiguous assignments .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Basic Question: What analytical techniques are essential for assessing the purity of this compound?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) .
  • Thermal Analysis : DSC (Differential Scanning Calorimetry) to detect polymorphic forms .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced Question: What strategies validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known thiophene-binding pockets (e.g., cyclooxygenase-2) .
  • Assay Design :
    • Positive/Negative Controls : Use celecoxib (COX-2 inhibitor) and DMSO vehicle .
    • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
  • Mechanistic Studies :
    • Molecular Docking : AutoDock Vina to predict binding modes .
    • Kinetic Analysis : Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .

Basic Question: How do researchers address solubility challenges of this compound in aqueous media?

Methodological Answer:

  • Co-Solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility for in vitro assays .
  • pH Adjustment : Deprotonate the carboxylic acid group at pH > 7.0 (e.g., sodium bicarbonate buffer) .
  • Micellar Systems : Incorporate surfactants (Tween-80) for nanoparticle formulations .

Advanced Question: What computational methods predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations : Gaussian 09 to model reaction transition states (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Retrosynthetic Analysis : Use Synthia or Reaxys to identify feasible precursors .
  • Machine Learning : Train models on existing thiophene reaction datasets to predict yields .

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